molecular formula C12H15BBrClO2 B1446358 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-63-1

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1446358
CAS No.: 1256781-63-1
M. Wt: 317.41 g/mol
InChI Key: MOVWTDRJBPRBFC-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 635305-47-4) is a boronate ester featuring a dioxaborolane core substituted with a 2-bromo-5-chlorophenyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The bromo and chloro substituents at the ortho and para positions of the phenyl ring modulate electronic effects, influencing its reactivity in catalytic transformations. Its molecular formula is C₁₃H₁₆BBrClO₂, with a molecular weight of 338.44 g/mol .

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVWTDRJBPRBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743458
Record name 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-63-1
Record name 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Transition-Metal Catalyzed Borylation

Method Overview:

  • Starting Material: 1-bromo-2-chloro-5-bromobenzene or 2-bromo-5-chlorophenyl halide.
  • Reagents: Bis(pinacolato)diboron (B2Pin2) as the boron source.
  • Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or similar bases.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).
  • Conditions: Heating under inert atmosphere (N2 or Ar) at 80–100°C for several hours.

Reaction Scheme:

$$
\text{2-Bromo-5-chlorophenyl halide} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Key Points:

  • The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with B2Pin2, and reductive elimination to form the arylboronate ester.
  • Potassium acetate serves as a base to activate B2Pin2 by forming a boronate intermediate.
  • The reaction is sensitive to moisture and oxygen; thus, an inert atmosphere is essential.
  • The presence of both bromo and chloro substituents requires careful control to avoid side reactions.

Preparation via Lithiation-Borylation Sequence

Method Overview:

  • Starting Material: 2-bromo-5-chlorobenzene.
  • Reagents: n-Butyllithium (n-BuLi) for lithiation; pinacolborane or trimethyl borate for borylation.
  • Solvent: Dry tetrahydrofuran (THF).
  • Conditions: Low temperature (-78°C) lithiation followed by borylation and warming to room temperature.

Stepwise Procedure:

  • Lithiation:

    • 2-bromo-5-chlorobenzene is treated with n-butyllithium at -78°C under nitrogen.
    • The lithium-halogen exchange generates the aryllithium intermediate.
  • Borylation:

    • The aryllithium intermediate is quenched with pinacolborane or trimethyl borate.
    • This step introduces the boronate ester group.
  • Work-up:

    • The reaction mixture is warmed to room temperature.
    • Quenched with aqueous acid or water.
    • Extracted and purified by silica gel chromatography.

Advantages:

  • High regioselectivity due to directed lithiation.
  • Good yields (typically 70–85%) under controlled conditions.

Limitations:

  • Requires strict anhydrous conditions.
  • Handling of pyrophoric n-butyllithium demands expertise.

Experimental Data Summary

Parameter Transition-Metal Catalyzed Borylation Lithiation-Borylation Sequence
Starting Material 2-bromo-5-chlorophenyl halide 2-bromo-5-chlorobenzene
Boron Source Bis(pinacolato)diboron (B2Pin2) Pinacolborane or trimethyl borate
Catalyst/Base Pd(dppf)Cl2 / KOAc n-Butyllithium (n-BuLi)
Solvent DMF, dioxane, or THF Dry THF
Temperature 80–100°C -78°C (lithiation), then room temperature
Atmosphere Nitrogen or Argon Nitrogen
Reaction Time 6–24 hours 1–2 hours lithiation, borylation immediate
Yield 75–90% 70–85%
Purification Silica gel chromatography Silica gel chromatography
Notes Sensitive to moisture; catalyst cost considerations Requires handling of pyrophoric reagents

Detailed Research Findings and Notes

  • The borylation of 2-bromo-5-chlorophenyl substrates is well-documented in literature for Suzuki coupling intermediates. The presence of both bromine and chlorine substituents can influence reactivity; bromine is generally more reactive in oxidative addition steps.
  • The lithiation approach allows selective metalation at the bromine site, preserving the chlorine substituent, which can be useful for further functionalization.
  • Solvent choice impacts solubility and reaction kinetics; THF is preferred for lithiation due to its ability to stabilize organolithium species.
  • Purity and yield are optimized by controlling temperature, reaction time, and stoichiometry of reagents.
  • The use of pinacol esters (tetramethyl-1,3,2-dioxaborolane) provides stability to the boronate group, facilitating isolation and storage.

Practical Considerations in Preparation

  • Stock Solution Preparation: For handling and further reactions, the compound can be dissolved in solvents such as DMSO or THF. Concentrations are adjusted based on molecular weight and solubility data.
  • Storage: The compound should be stored under inert atmosphere, in cool, dry conditions to prevent hydrolysis or degradation.
  • Safety: Both preparation methods involve hazardous reagents (n-BuLi, palladium catalysts) and require appropriate safety protocols.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron reagent that can participate in Suzuki-Miyaura coupling reactions. These reactions are crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents enhances the reactivity and selectivity of the compound in these reactions.

Table 1: Comparison of Coupling Reagents

Reagent TypeExample CompoundAdvantages
Boron Reagents2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHigh selectivity and reactivity
OrganolithiumsPhenyl lithiumRequires stringent anhydrous conditions
StannanesTriphenyltin chlorideToxicity concerns; less environmentally friendly

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. The incorporation of halogen atoms can enhance the binding affinity to biological targets. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis.

Case Study: Anticancer Screening
A study conducted on various halogenated boron compounds demonstrated that those with a similar structure showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the disruption of cellular signaling pathways involved in cell proliferation.

Material Science

Polymerization Initiator
In material science, this compound can be used as an initiator for polymerization processes. Its unique structure allows it to effectively initiate radical polymerization reactions, leading to the development of advanced polymeric materials with tailored properties.

Table 2: Properties of Polymers Initiated by Boron Compounds

Polymer TypeInitiator UsedProperties
Polyethylene2-(2-Bromo-5-chlorophenyl)-dioxaborolaneEnhanced thermal stability
PolystyreneVarious boron compoundsImproved mechanical strength

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-63-1)
  • Key Differences : Bromo and chloro substituents occupy meta and para positions, respectively, altering electronic and steric profiles.
  • Similarity Score : 0.92 (compared to target compound) .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2758200)
  • Key Differences : Contains two chlorine atoms at meta positions, increasing electron-withdrawing effects.
  • Impact : Higher Lewis acidity of the boron center may accelerate coupling reactions but reduce stability under basic conditions.
  • Safety: Not listed under TSCA, indicating distinct regulatory handling .
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942070-02-2)
  • Key Differences : Thiophene ring replaces benzene, introducing sulfur heteroatom effects.
  • Safety : Classified under GHS guidelines, requiring specific first-aid measures for exposure .

Substituent Variations

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 401797-04-4)
  • Key Differences : Methoxy group at para position provides electron-donating effects.
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0)
  • Key Differences : Bromomethyl and fluorine substituents introduce dual reactivity (alkylation and cross-coupling).
  • Impact : Versatile for sequential functionalization in drug discovery. Molecular weight: 314.99 g/mol .

Electronic and Steric Effects

Compound (CAS) Substituents Molecular Weight (g/mol) Key Reactivity Traits
Target (635305-47-4) 2-Br, 5-Cl 338.44 High steric hindrance, moderate electrophilicity
3,5-Dichloro analog (2758200) 3-Cl, 5-Cl 273.97 High electrophilicity, faster coupling
5-Methoxy analog (401797-04-4) 3-Br, 5-OMe 313.00 Improved solubility, slower kinetics

Biological Activity

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-63-1) is an organoboron compound notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its boronate ester functional group, which is highly reactive and versatile in forming carbon-carbon bonds. The presence of halogens (bromine and chlorine) on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Chemical Structure and Properties

  • Molecular Formula : C12H15BBrClO2
  • Molecular Weight : 317.41 g/mol
  • IUPAC Name : this compound
  • Purity : 96% .

Biological Activity Overview

Research indicates that compounds with boronate esters can exhibit significant biological activity. The specific biological activities of this compound are primarily focused on its potential applications in medicinal chemistry.

Anticancer Activity

Studies have shown that organoboron compounds can selectively inhibit key enzymes involved in cancer progression. For instance:

  • Mechanism : The compound may inhibit the ERK pathway by interfering with MAP kinases that are crucial for cell signaling in cancer cells .
  • Case Study : In a study involving dihydroimidazopyrazinone derivatives, compounds similar to boronates demonstrated efficacy in inhibiting cancer cell growth by targeting specific pathways associated with tumorigenesis .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored:

  • Target : Compounds like this have been optimized to target PfATP4, a sodium pump crucial for Plasmodium falciparum survival.
  • Findings : Certain derivatives exhibited low EC50 values (effective concentration for 50% inhibition), indicating strong activity against malaria parasites .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneFluorine substitutionEnhanced metabolic stability
2-(2-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneIodine substitutionPotentially higher reactivity
2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMethyl groupModerate biological activity

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-bromo-5-chlorophenylboronic acid with pinacol under reflux conditions. This method demonstrates the compound's utility in organic synthesis through Suzuki-Miyaura cross-coupling reactions .

Applications in Drug Discovery

The versatility of organoboron compounds like this compound extends to drug discovery where they are used to develop biologically active molecules and pharmaceutical intermediates .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key features include:

Mechanism :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

  • Transmetallation : Boronate transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Example Reaction :

ComponentDetails
Catalyst Pd₂(dba)₃ (5 mol%) with RuPhos ligand (10 mol%)
Base KOH (1.5 equiv)
Solvent Tetrahydrofuran (THF) or toluene
Temperature 65–80°C
Yield 14–72% (varies with substrate)

This reaction produces biaryl derivatives, widely used in pharmaceuticals and materials science .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo substitution under specific conditions:

Halogen Reactivity :

HalogenRelative ReactivityPreferred Conditions
BromineHighPd catalysis, polar aprotic solvents
ChlorineModerateStrong bases (e.g., NaNH₂)

Example :

  • Bromine substitution with aryl Grignard reagents forms C─C bonds .

  • Chlorine substitution requires harsher conditions (e.g., CuI/1,10-phenanthroline).

Oxidation Reactions

The boronate group oxidizes to phenolic derivatives:

Conditions :

  • Oxidizing Agent : H₂O₂ in NaOH/THF.

  • Product : 2-Bromo-5-chlorophenol (isolated via acid workup).

Comparative Reactivity with Analogues

The compound’s reactivity differs from similar boronic esters due to halogen effects:

CompoundKey FeatureReaction Rate (vs. Target)
2-(2-Bromo-5-fluorophenyl) analogueFluorine substituent1.2× faster (Suzuki)
2-(2-Iodo-5-chlorophenyl) analogueIodine substituent1.5× faster (substitution)

The bromine atom enhances oxidative addition efficiency, while chlorine provides steric stabilization .

Q & A

Q. What are the optimal conditions for synthesizing 2-(2-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The synthesis typically involves a Miyaura borylation reaction. Start with 2-bromo-5-chlorobenzene derivatives and react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Purify using column chromatography (silica gel, gradient elution with hexane to 10% ethyl acetate). Confirm purity via ¹H/¹³C NMR and mass spectrometry .

Q. How can I verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to confirm substituent positions and boron coordination. For example, the ¹¹B NMR should show a peak near 30 ppm, characteristic of dioxaborolanes. X-ray crystallography (if crystalline) provides definitive structural proof, as demonstrated in analogous dioxaborolane derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood due to potential volatility. Avoid moisture exposure (store under nitrogen/in a desiccator) to prevent hydrolysis. Dispose of waste via halogenated solvent protocols, as bromine and chlorine substituents require specialized handling .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups affect cross-coupling reactivity?

  • Methodological Answer : Perform comparative Suzuki-Miyaura coupling experiments with non-methylated analogs. Use kinetic studies (e.g., monitoring reaction rates via UV-Vis or HPLC) and DFT calculations (e.g., COMSOL Multiphysics) to analyze steric effects on transition states. Published data on similar tetramethyl-dioxaborolanes show reduced reactivity with bulky substrates due to hindered boron-center accessibility .

Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?

  • Methodological Answer : Systematically vary parameters (catalyst loading, solvent polarity, temperature) and use Design of Experiments (DoE) software to identify outliers. Cross-validate with alternative characterization (e.g., ICP-MS for residual palladium quantification). For inconsistent yields, consider competing side reactions (e.g., protodeboronation) via LC-MS monitoring .

Q. How can computational modeling predict this compound’s stability under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations in software like Gaussian or COMSOL to model hydrolysis pathways. Parameterize the model with experimental hydrolysis rates (measured via ¹H NMR in buffered solutions). Validate predictions by comparing simulated vs. observed degradation products (e.g., boronic acid formation) .

Q. What advanced purification techniques improve yield for large-scale applications?

  • Methodological Answer : Employ recrystallization from a toluene/hexane mixture (1:3) at −20°C to remove pinacol byproducts. For trace metal removal, use chelating resins (e.g., QuadraSil™ MP). Purity >99% can be achieved via preparative HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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